molecular formula C41H66O11 B191382 beta-Hederin CAS No. 35790-95-5

beta-Hederin

Cat. No.: B191382
CAS No.: 35790-95-5
M. Wt: 735.0 g/mol
InChI Key: IBAJNOZMACNWJD-HVUPOBLPSA-N
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Description

Beta-Hederin is a triterpenoid saponin compound found in various plants, particularly in the leaves of Hedera helix (common ivy). It is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Beta-Hederin has a wide range of scientific research applications:

Mechanism of Action

Beta-Hederin exerts its effects through various molecular targets and pathways:

Safety and Hazards

When handling beta-Hederin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Research on beta-Hederin is ongoing, with recent studies focusing on its potential in reversing chemoresistance of breast cancer cells . Other research has synthesized novel amide derivatives of this compound, evaluating their cytotoxic activity against different tumor cell lines . These studies suggest that this compound and its derivatives could be promising candidates for chemotherapy of cancer .

Biochemical Analysis

Biochemical Properties

Beta-Hederin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway in breast cancer stem cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to downregulate the transcription of Cyclin D1 and CD44 while up-regulating the transcription of the tumor suppressor p53 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is frequently overactivated in cancer stem cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Hederin can be synthesized through a stepwise glycosylation strategy. The process involves the glycosylation of oleanolic acid, a pentacyclic triterpenoid, with specific sugar moieties. The reaction conditions typically include the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly Hedera helix leaves. The leaves are processed using solvents like methanol or ethanol to obtain crude extracts, which are then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Hederin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and amines are employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced or modified biological activities, such as increased antitumor efficacy .

Comparison with Similar Compounds

Beta-Hederin is often compared with other triterpenoid saponins, such as:

This compound stands out due to its unique glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAJNOZMACNWJD-HVUPOBLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331673
Record name beta-Hederin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35790-95-5
Record name β-Hederin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35790-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hederin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of beta-hederin against Leishmania parasites?

A1: this compound exhibits its anti-leishmanial activity by disrupting the integrity and potential of the parasite's cell membrane. [, , ] This disruption affects vital cellular processes, ultimately leading to parasite death. Notably, hederacolchiside A1, another saponin isolated from ivy, demonstrates even stronger activity against both the promastigote and amastigote forms of the parasite compared to this compound. [, ]

Q2: Does this compound show any synergistic effects when used in combination with existing anti-leishmanial drugs?

A2: Yes, studies have shown that using subtoxic concentrations of this compound in conjunction with conventional anti-leishmanial drugs like pentamidine and amphotericin B can enhance their efficacy against both the promastigote and amastigote stages of Leishmania parasites. [] Interestingly, the study indicated that this compound's effect on the promastigote membrane might have a cumulative action with amphotericin B. []

Q3: Does this compound exhibit any cytotoxic effects on human cells?

A3: While this compound shows promise as an anti-leishmanial agent, research indicates it also has a potent antiproliferative effect on human monocytes (THP1 cells). [, ] This effect stems from the compound's ability to inhibit DNA synthesis in these cells. [, ] The toxicity towards human cells raises concerns about its potential as a therapeutic agent and necessitates further investigation into its safety profile.

Q4: Beyond its anti-leishmanial activity, does this compound show activity against other diseases?

A4: Research indicates that this compound can reverse adriamycin (ADR) resistance in breast cancer cell lines (MCF-7 and SUM-1315). [] This effect appears to be mediated through interaction with the Nucleosome Assembly Protein 1 Like 5 (NAP1L5), suggesting a potential target for overcoming ADR resistance in breast cancer. []

Q5: What is the chemical structure of this compound?

A5: this compound is a triterpenoid saponin. Its full chemical name is 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl oleanolic acid. [] Unfortunately, the provided abstracts do not include specific details regarding its molecular formula, weight, or spectroscopic data.

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